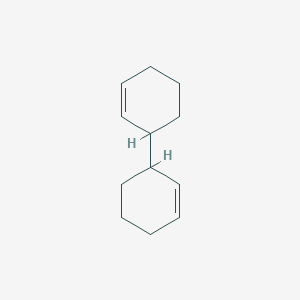

Bi-2-cyclohexen-1-yl

Description

Structure

3D Structure

Properties

CAS No. |

1541-20-4 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

3-cyclohex-2-en-1-ylcyclohexene |

InChI |

InChI=1S/C12H18/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h3,5,7,9,11-12H,1-2,4,6,8,10H2 |

InChI Key |

HFROTUORNFZKSE-UHFFFAOYSA-N |

SMILES |

C1CC=CC(C1)C2CCCC=C2 |

Canonical SMILES |

C1CC=CC(C1)C2CCCC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Formation Pathways of Bi 2 Cyclohexen 1 Yl

Photochemical Dimerization Approaches

Photochemical methods offer a unique avenue for the synthesis of Bi-2-cyclohexen-1-yl. These reactions are initiated by the absorption of light, often in the presence of a photocatalyst, to generate reactive intermediates that lead to dimerization.

The oxygenation of cyclohexene (B86901) can be photocatalytically achieved using a fourfold uranyl complex with cyclohexyldiphenylphosphine (B1582025) oxide, [UO2(OPCyPh2)4]2+, under blue light irradiation in acetonitrile. acs.org This process typically yields oxygenated products such as 1,6-hexanedial, cyclohexene oxide, 2-cyclohexen-1-one (B156087), and 2-cyclohexen-1-ol. acs.org

However, in an anaerobic environment, such as under an argon atmosphere, the reaction pathway shifts. acs.orgacs.org Instead of oxygenation, the dimerization of cyclohexene occurs, leading to the formation of this compound. acs.orgacs.org This suggests that the photoexcited uranyl complex abstracts a hydrogen atom from the allylic position of cyclohexene, creating a cyclohexene radical. acs.orgresearchgate.net In the absence of oxygen, these radicals then combine to form the dimer. acs.org

The atmosphere under which a reaction is conducted can significantly impact the product distribution. In the photochemical reaction of cyclohexene, an inert gas atmosphere is crucial for selectively producing this compound. acs.orgacs.org When the reaction is carried out under an oxygen atmosphere, the primary products are oxygenated derivatives of cyclohexene. acs.org

Conversely, conducting the reaction under an inert argon atmosphere prevents the formation of these oxygenated products and instead promotes the dimerization of cyclohexene to yield this compound. acs.orgacs.org This highlights the critical role of the reaction environment in directing the outcome of the photocatalytic process. The use of an inert atmosphere is also a common practice in other chemical reactions, such as the Diels-Alder reaction, to avoid unwanted side reactions and ensure safety by staying below the explosion limit of gaseous reactants. google.com

Oxidative Coupling Reactions

Oxidative coupling provides another effective method for synthesizing this compound. This approach involves the use of an oxidizing agent to facilitate the formation of a bond between two cyclohexene molecules.

The oxidation of cyclohexene using chromium(VI) oxide (CrO3) in an acetic acid medium has been shown to produce a variety of products, including this compound. scispace.comajol.info This reaction does not proceed in an aqueous medium, indicating that the acetic acid plays a crucial role, acting as both a solvent and a catalyst. scispace.comajol.info

The proposed mechanism involves the formation of an acetochromate ion, which then reacts with cyclohexene. scispace.comajol.info This leads to an intermediate that, through a series of electron shifts and rearrangements, generates the various products observed. scispace.comajol.info

Analysis of the product mixture from the chromium(VI) oxide oxidation of cyclohexene reveals the formation of several compounds. The major products include cyclohexanol, cyclohexanone, and cyclohex-2-en-1-one. scispace.comajol.inforesearchgate.net Alongside these, cyclohexan-1,2-diol monoacetate and this compound are also formed. scispace.comajol.info

In one study, the relative percentage of this compound in the product mixture was found to be 5.16%. researchgate.net This indicates that while the oxidative coupling to form the dimer does occur, it is in competition with other oxidation pathways that lead to the formation of oxygenated cyclohexene derivatives.

Table 1: Products of Cyclohexene Oxidation with Chromium(VI) Oxide in Acetic Acid

| Product | Relative Percentage (%) |

|---|---|

| 2-Cyclohexen-1-one | 59.37 |

| 1,2-Cyclohexanediol monoacetate | 9.88 |

| This compound | 5.16 |

| Cyclohexanone | 5.05 |

| Cyclohexanol | 2.46 |

| 2-Hydroxy-cyclohexanone | 1.75 |

Data sourced from a kinetic study of the catalytic oxidation of cyclohexene. researchgate.net

Surface-Mediated Formation and Oligomerization Phenomena

The formation of this compound can also be influenced by surface interactions. Studies have shown that cyclohexene can undergo oligomerization and other reactions when adsorbed onto certain surfaces.

Reactive molecular dynamics simulations have indicated that cyclohexene is more prone to mechanochemical activation, leading to oxidative chemisorption and subsequent oligomerization, compared to cyclohexane (B81311) and methylcyclopentane. researchgate.netnsf.gov This reactivity is attributed to the presence of the C=C double bond. nsf.govescholarship.org

On gold surfaces (Au(111)), the evolution of mass 82 species at 324 K during temperature-programmed desorption (TPD) experiments could be due to the reaction-limited desorption of cyclohexene from the decomposition of larger molecules like this compound formed through surface reactions. princeton.edu This suggests that the surface can mediate the formation of the dimer, which then decomposes upon heating.

Furthermore, shear stress has been identified as a key driver for the oligomerization of cyclohexene on silica (B1680970) surfaces. nih.gov Both simulations and experiments have shown an exponential increase in reaction yield with shear stress, highlighting the role of mechanical forces in promoting these reactions. escholarship.orgnih.gov

Reactivity of Cyclohexane and Cyclohexene on Metal Surfaces

The interaction of cyclohexane and cyclohexene with metal surfaces is a cornerstone of catalytic science, governing reactions such as dehydrogenation and skeletal rearrangement. The nature of the metal, its crystallographic orientation, and the reaction conditions dictate the ultimate fate of the adsorbed molecules.

On many transition metal surfaces, both cyclohexane and cyclohexene undergo dehydrogenation to form benzene (B151609). For cyclohexane, this process is often preceded by a notable weakening of its C–H bonds upon adsorption, an effect referred to as "softening". princeton.eduaip.org This C-H bond activation is considered a precursor state to dehydrogenation, and its magnitude correlates with the catalytic activity of the metal. aip.org For instance, metals like platinum, palladium, and ruthenium, which induce significant C-H bond softening, are highly reactive for dehydrogenation. princeton.eduaip.org In contrast, on less reactive surfaces such as copper and gold, cyclohexane tends to adsorb reversibly and desorb molecularly. princeton.edu

Cyclohexene also primarily dehydrogenates to form chemisorbed benzene on surfaces like nickel, platinum, and palladium. princeton.eduacs.org Studies using high-resolution in-situ X-ray photoelectron spectroscopy (HR-XPS) on a Ni(111) surface have shown that exposure at 210 K leads to the complete dehydrogenation of cyclohexene to benzene and hydrogen. acs.org On gold surfaces, Au(111), both cyclohexane and cyclohexene adsorb reversibly at low temperatures. princeton.educapes.gov.br However, surface reactions can be induced. For example, cyclohexyl groups (C₆H₁₁) formed on Au(111) can undergo disproportionation reactions at 273 K to yield both cyclohexane and cyclohexene. princeton.educapes.gov.br

The pressure regime also plays a critical role. On a Pt(223) crystal surface, the reaction of cyclohexene in the presence of excess hydrogen is highly selective towards benzene at low pressures (around 10⁻⁷ Torr), whereas at high pressures (around 10² Torr), the formation of cyclohexane is the dominant outcome. osti.gov

Table 1: Reactivity of Cyclohexane and Cyclohexene on Various Metal Surfaces

| Compound | Metal Surface | Temperature (K) | Observed Products/Behavior | Citation(s) |

| Cyclohexane | Pt(111), Pd(111), Ru(001) | Varies | Dehydrogenation to benzene | princeton.edu |

| Cu(111), Au(111) | < 200 | Reversible molecular adsorption | princeton.edu | |

| Rh(111) | - | Significant C-H bond softening, precursor to dehydrogenation | aip.org | |

| Au(111) | 273 | Adsorbed cyclohexyl disproportionates to cyclohexane and cyclohexene | princeton.educapes.gov.br | |

| Cyclohexene | Ni(111), Pt(111), Pd(111) | > 200 | Dehydrogenation to benzene | princeton.eduacs.org |

| Au(111) | < 213 | Reversible molecular adsorption | princeton.educapes.gov.br | |

| Ni(111) | 210 | Complete dehydrogenation to benzene and hydrogen | acs.org | |

| Pt(223) | 298 - 423 | Benzene (at low pressure), Cyclohexane (at high pressure) | osti.gov |

High-Temperature Decomposition Pathways Leading to Dimer Formation

High-temperature conditions typically induce fragmentation of cyclohexane and cyclohexene rather than dimerization. The formation of this compound occurs under more specific conditions that favor the coupling of radical intermediates, which are distinct from the pathways of thermal decomposition.

Studies on the pyrolysis of cyclohexane at high temperatures (1270–1550 K) show that the decomposition is initiated by the fission of a C-C bond, which opens the ring to form a 1,6-hexyl diradical. mdpi.comrsc.orgrsc.org This diradical intermediate primarily isomerizes to 1-hexene, which then undergoes further reactions. mdpi.comrsc.orgrsc.org At these high temperatures, the cyclohexyl radical is not observed as an initial intermediate in the pyrolysis process. rsc.orgresearcher.life

The thermal decomposition of cyclohexene itself follows a different, well-documented path. At temperatures between 1000 K and 1500 K, the dominant reaction is a retro-Diels-Alder reaction, which causes the molecule to break apart into ethylene (B1197577) and 1,3-butadiene. nih.govresearchgate.net This unimolecular decomposition is a key kinetic pathway under high-temperature conditions. nih.govresearchgate.net

The formation of the dimer this compound, therefore, does not typically result from these high-temperature decomposition routes. Instead, its synthesis is observed under conditions that generate cyclohexenyl radicals. For instance, during the photocatalytic oxygenation of cyclohexene using a uranyl complex under anaerobic (argon) conditions, this compound is formed as a notable product. acs.orgacs.org The proposed mechanism involves a hydrogen atom being abstracted from the allylic position of a cyclohexene molecule by the photoexcited catalyst, creating a stable cyclohexenyl radical. acs.orgacs.org The coupling of two such radicals then yields the this compound dimer. acs.orgacs.org Its formation has also been reported as a minor product (5.16%) during the oxidation of cyclohexene with chromium (VI) oxide in an acetic acid medium. researchgate.net Furthermore, temperature-programmed desorption studies on Au(111) surfaces have suggested that surface oligomerization reactions could potentially form C12 molecules like this compound. princeton.edu

Table 2: Primary High-Temperature Decomposition Products of Cyclohexane and Cyclohexene

| Parent Compound | Temperature Range (K) | Primary Decomposition Pathway | Major Products | Citation(s) |

| Cyclohexane | 1270 - 1550 | C-C bond fission (ring opening) and isomerization | 1-Hexene | mdpi.comrsc.orgrsc.org |

| Cyclohexene | 1000 - 1500 | Retro-Diels-Alder reaction | Ethylene, 1,3-Butadiene | nih.govresearchgate.net |

Mechanistic Elucidation of Bi 2 Cyclohexen 1 Yl Formation

Allylic C-H Activation Pathways

A critical step in the formation of Bi-2-cyclohexen-1-yl is the activation of the allylic C-H bond in cyclohexene (B86901). This process requires overcoming a significant energy barrier, which can be achieved through photochemical or catalytic methods.

Photochemical activation provides a powerful tool for initiating the dimerization of cyclohexene through Hydrogen Atom Transfer (HAT) processes. In this mechanism, a photoexcited species, known as a photosensitizer, abstracts a hydrogen atom from the allylic position of a cyclohexene molecule.

One notable example involves the use of a uranyl complex, [UO2(OPCyPh2)4]2+, which, upon irradiation with visible light, can initiate the dimerization of cyclohexene to this compound under anaerobic conditions. acs.org The proposed mechanism suggests that the reaction is initiated by an energy transfer from the excited uranyl complex to a cyclohexene molecule. This energy transfer provides the necessary activation energy for the abstraction of a hydrogen atom from the allylic position, generating a cyclohexenyl radical. acs.org

The general steps for photochemical HAT can be summarized as follows:

Photoexcitation of the Sensitizer (B1316253) (S): S + hν → S*

Energy Transfer and HAT: S* + C6H10 → S-H• + C6H9• (Cyclohexene) (Cyclohexenyl radical)

The efficiency of this process is dependent on the triplet energy of the sensitizer and its ability to interact with the cyclohexene molecule in its ground state. msu.edu

The formation of the cyclohexenyl radical is the pivotal intermediate step in the dimerization process. Once generated, these radicals are highly reactive and can undergo several subsequent reactions, with dimerization being a prominent pathway in the absence of other radical scavengers or trapping agents.

The self-reaction of two cyclohexenyl radicals leads to the formation of the stable dimer, this compound: 2 C6H9• → (C6H9)2 (Cyclohexenyl radical) (this compound)

Catalytic Roles and Specificity in Dimerization Mechanisms

Catalysts can play a crucial role in promoting the dimerization of cyclohexene with high specificity. These catalysts can function through various mechanisms, including facilitating energy transfer in photochemical reactions or participating in oxidative coupling pathways.

Photoexcited metal complexes are effective in promoting the dimerization of cyclohexene by acting as energy transfer agents. These complexes can absorb light and transfer the energy to a substrate molecule, thereby initiating a chemical reaction without being consumed in the process.

As previously mentioned, the [UO2(OPCyPh2)4]2+ complex facilitates the formation of this compound through energy transfer. acs.org Similarly, copper(I) complexes have been shown to catalyze the photodimerization of cyclohexenes. rsc.org Upon photoexcitation, a metal-to-ligand charge transfer (MLCT) state can be populated. rsc.org This excited state can then undergo intersystem crossing to a triplet state, which is responsible for the energy transfer to the cyclohexene molecule. rsc.org The interaction between the excited metal complex and two cyclohexene molecules within the coordination sphere of the metal can facilitate a concerted or stepwise formation of the C-C bond, leading to the dimer.

| Metal Complex | Proposed Role in Dimerization | Reference |

| [UO2(OPCyPh2)4]2+ | Energy transfer to cyclohexene, initiating HAT. | acs.org |

| Cu(I) complexes | Formation of an excited triplet state that transfers energy to coordinated cyclohexene molecules. | rsc.org |

In certain catalytic cycles, particularly those involving organometallic intermediates, protonolysis can be a key step in product formation and catalyst regeneration. While a detailed mechanism involving protonolysis for the specific formation of this compound is not extensively documented, it is a plausible step in catalytic pathways that proceed through the formation of a metal-carbon bond.

A hypothetical catalytic cycle could involve the following steps:

Allylic C-H activation: A metal catalyst (M) activates the allylic C-H bond of cyclohexene to form a cyclohexenyl-metal intermediate.

Insertion or Reductive Elimination: This intermediate could then react with a second molecule of cyclohexene, or two such intermediates could undergo reductive elimination to form this compound and the metal in a reduced oxidation state.

Protonolysis and Regeneration: The reduced metal catalyst could then be regenerated to its active state. In some catalytic systems, protonolysis of a metal-alkyl or metal-hydride intermediate by a proton source in the reaction medium can release the product and regenerate the active catalyst. However, for a dimerization reaction, direct reductive elimination is a more likely product-forming step. The regeneration of the catalyst would then depend on the specific catalytic cycle, potentially involving an oxidant to return the metal to its initial oxidation state. The deactivation of heterogeneous catalysts is a common issue, and understanding regeneration processes is crucial for industrial applications. mdpi.commdpi.com

In the presence of certain oxidizing agents, the dimerization of cyclohexene can occur through an oxidative coupling mechanism. One such system is the oxidation of cyclohexene by chromium (VI) oxide in acetic acid, which has been shown to produce this compound as one of the products. ajol.info

A proposed mechanism involves the formation of an acetochromate ion from the reaction of chromium (VI) oxide and acetic acid. This acetochromate ion is believed to be the active oxidizing species. The proposed steps are as follows:

Formation of the Acetochromate Ion: CrO3 + CH3COOH ⇌ [CH3COOCrO3]⁻ + H⁺

Attack on Cyclohexene: The acetochromate ion attacks the cyclohexene molecule.

Formation of an Intermediate and Radical Generation: This leads to the formation of an intermediate that facilitates the generation of a cyclohexenyl radical.

Dimerization: The cyclohexenyl radicals then dimerize to form this compound.

Kinetic studies of this reaction have been conducted, providing insights into the reaction order and activation energy. ajol.info The presence of other oxidation products such as cyclohexanol, cyclohexanone, and 2-cyclohexen-1-one (B156087) suggests a complex reaction network with multiple competing pathways. ajol.info

| Reagent | Proposed Intermediate | Key Mechanistic Step | Product Distribution | Reference |

| CrO3 in CH3COOH | Acetochromate ion | Oxidative generation of cyclohexenyl radical | This compound, Cyclohexanol, Cyclohexanone, 2-cyclohexen-1-one | ajol.info |

Electron Transfer and Rearrangement Phenomena in Reaction Pathways

The formation of this compound, a dimeric structure derived from cyclohexene, is intricately linked to reaction pathways governed by electron transfer and subsequent molecular rearrangements. While direct mechanistic studies exclusively focused on this compound are not extensively detailed in the available literature, a comprehensive understanding can be constructed by examining analogous systems and fundamental principles of radical chemistry. The prevailing hypothesis suggests that the reaction proceeds through the generation of reactive intermediates, primarily radical cations, whose subsequent reactions dictate the final product distribution.

The initial and critical step in many proposed pathways is the single-electron transfer (SET) from a cyclohexene molecule. This can be initiated through various methods, including photochemical excitation, electrochemical oxidation, or the use of chemical oxidants. researchgate.net Upon the removal of an electron from the highest occupied molecular orbital (HOMO) of cyclohexene, a cyclohexene radical cation is formed. This species is highly reactive and serves as the linchpin for the subsequent bond-forming and rearrangement steps.

The dimerization process can be envisioned to occur via a radical chain mechanism. Once a cyclohexene radical cation is generated, it can react with a neutral cyclohexene molecule. This reaction can lead to the formation of a dimeric radical cation, which then propagates the chain by accepting an electron from another cyclohexene molecule. researchgate.net

Key Intermediates in Proposed Pathways

| Intermediate Species | Method of Generation | Subsequent Reactions |

| Cyclohexene Radical Cation | Single-Electron Transfer (Photochemical, Electrochemical, Chemical) | Dimerization with neutral cyclohexene, Deprotonation, Rearrangement |

| 2-Cyclohexen-1-yl Radical | Hydrogen atom abstraction from cyclohexene | Dimerization, Disproportionation |

| Dimeric Radical Cation | Reaction of radical cation with a neutral molecule | Electron transfer to propagate a chain reaction, Deprotonation |

One of the crucial phenomena influencing the structure of the final product is the potential for rearrangement within the cyclohexene radical cation or subsequent intermediates. While carbocation rearrangements are a well-established concept in organic chemistry, radical cation rearrangements also play a significant role in directing reaction outcomes. These rearrangements can be driven by the pursuit of a more stable electronic or steric configuration. For instance, hydride shifts or ring-opening and closing sequences could potentially compete with the dimerization pathway, leading to a mixture of isomeric products.

Another significant pathway to consider is the formation of a 2-cyclohexen-1-yl radical through hydrogen atom abstraction from the allylic position of cyclohexene. This process can be initiated by a radical species or through photochemical hydrogen atom transfer (HAT). Once formed, two 2-cyclohexen-1-yl radicals can undergo a radical-radical combination (dimerization) to form the this compound product. This pathway circumvents the formation of a radical cation intermediate and relies on the relative stability of the allylic radical.

Comparative Analysis of Potential Reaction Pathways

| Pathway | Initiation Step | Key Intermediate(s) | Driving Force | Potential for Rearrangement |

| Radical Cation Dimerization | Single-Electron Transfer | Cyclohexene Radical Cation, Dimeric Radical Cation | Formation of a stabilized dimeric species | High, driven by stabilization of the positive charge |

| Neutral Radical Dimerization | Hydrogen Atom Abstraction | 2-Cyclohexen-1-yl Radical | Formation of a stable C-C bond | Lower, radical rearrangements are typically less facile than carbocation rearrangements |

The regioselectivity of the dimerization, leading specifically to the 2,2'-linkage in this compound, is a critical aspect of the mechanistic discussion. In the context of a 2-cyclohexen-1-yl radical, the unpaired electron is delocalized over the allylic system. The coupling at the C-1 position (to form a 1,1'-dimer, which is equivalent to a 2,2'-dimer after re-numbering of the rings in the final product) is generally favored due to steric considerations and the distribution of the spin density in the radical intermediate.

Reactivity and Subsequent Transformations of Bi 2 Cyclohexen 1 Yl

Chemical Transformations of the Cyclohexenyl Moieties

The cyclohexenyl units within Bi-2-cyclohexen-1-yl can undergo reactions typical of cyclic alkenes, such as hydrogenation and addition reactions across the double bonds. The allylic positions are also susceptible to radical-mediated reactions.

One of the most fundamental transformations is the complete saturation of the rings via hydrogenation. The reaction of this compound with hydrogen gas results in the formation of 1,1'-Bicyclohexyl. mit.edu This transformation eliminates the two double bonds, converting the bicyclic alkene into a saturated bicyclic alkane. The standard enthalpy of this reaction (ΔrH°) has been determined to be -240. ± 0.8 kJ/mol for the liquid phase reaction. mit.edu

2 H₂ + C₁₂H₁₈ (this compound) → C₁₂H₂₂ (1,1'-Bicyclohexyl) mit.edu

The formation of this compound itself is often a result of the reactivity of the cyclohexenyl moiety, specifically through radical coupling. In various photochemical reactions or reactions initiated by radicals, a hydrogen atom is abstracted from the allylic position of cyclohexene (B86901), generating a stabilized cyclohexenyl radical. Two of these radicals can then dimerize to form this compound. This has been observed during the irradiation of acetone (B3395972) or diethyl ketone in cyclohexene and in the photoreaction between benzoic acid and cyclohexene. cdnsciencepub.comacs.org For instance, irradiating a mixture of benzoic acid and cyclohexene yielded 3,3'-bicyclohexenyl at 20% yield. acs.org Similarly, photolysis of lithioiodoacetylide in cyclohexene solution also produces moderate yields of 3,3'-bicyclohexenyl through a free-radical pathway. mit.edu

Furthermore, this compound has been identified as a product in the oxidation of cyclohexene. In a study involving the oxidation of cyclohexene with chromium (VI) oxide in acetic acid, this compound was formed as a minor product alongside several oxygenated compounds. ajol.infoscispace.com This highlights that under certain oxidative conditions, the dimerization pathway competes with the oxidation of the cyclohexene monomer.

| Product | Yield (%) |

| 2-cyclohexen-1-one (B156087) | 59.37 |

| 1,2-cyclohexanediol monoacetate | 9.88 |

| This compound | 5.16 |

| Cyclohexanone | 5.05 |

| Cyclohexanol | 2.46 |

| 2-hydroxy-cyclohexanone | 1.75 |

Table 1: Products from the oxidation of cyclohexene with chromium (VI) oxide in acetic acid, showing the formation of this compound. ajol.infoscispace.com

Based on the general reactivity of alkenes, other transformations of the double bonds in this compound are highly plausible. For example, epoxidation using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to form the corresponding diepoxide. visualizeorgchem.commasterorganicchemistry.com This reaction typically proceeds via a concerted mechanism, adding an oxygen atom across each double bond. libretexts.org

Functionalization Strategies and Derivatization Reactions

Functionalization of this compound can be achieved by leveraging the reactivity of its constituent rings to introduce new chemical groups and create more complex derivatives. A notable example is its use as a substituent on a monomer for polymerization.

A new polyaniline (PANI) derivative, poly[2-(cyclohex-2-en-1-yl)aniline], has been synthesized and characterized. rsc.org In this work, the monomer, 2-(cyclohex-2-en-1-yl)aniline, incorporates the this compound structural motif. The polymerization is an oxidative process, and the study found that the highest polymer yield was achieved using nitric acid (HNO₃) as the medium and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as the oxidant. rsc.org This synthesis represents a significant derivatization, transforming the small molecule into a macromolecular structure with specific physicochemical properties, such as photoluminescence and sensitivity to humidity and ammonia, making it useful for sensor applications. rsc.org The modification of PANI with the bulky, aliphatic this compound group also improves the polymer's solubility. rsc.org

| Parameter | Condition / Value |

| Polymer | Poly[2-(cyclohex-2-en-1-yl)aniline] |

| Monomer | 2-(cyclohex-2-en-1-yl)aniline |

| Optimal Oxidant | Ammonium Persulfate ((NH₄)₂S₂O₈) |

| Optimal Acid Medium | Nitric Acid (HNO₃) |

| Key Properties of Derivative | Improved solubility, Photoluminescence, Chemo-resistive sensitivity |

Table 2: Synthesis and properties of a this compound-containing polyaniline derivative. rsc.org

While specific examples are scarce in the literature, other functionalization strategies can be envisaged. The double bonds could, in principle, act as dienophiles in Diels-Alder reactions, allowing for the construction of complex polycyclic frameworks, a common strategy for cyclohexene derivatives. ontosight.ai

This compound as an Intermediate in Multi-step Synthesis

This compound often appears as an intermediate, particularly in reactions proceeding through radical mechanisms. Its formation via the dimerization of cyclohexenyl radicals is a key step in several photochemical processes. acs.orgacs.org For example, during the photocatalytic oxygenation of cyclohexene using a uranyl complex, the reaction pathway diverges depending on the atmosphere. acs.orgacs.org

Step 1 (Intermediate Formation): Abstraction of an allylic hydrogen from cyclohexene to form two cyclohexenyl radicals.

Step 2 (Product Formation): Dimerization of the cyclohexenyl radicals to form this compound.

This demonstrates its role as a stable intermediate that can be isolated under appropriate conditions, representing a key branch point in the reactivity of cyclohexene under photocatalytic activation.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

DFT has emerged as a important method for exploring the intricacies of reactions involving cyclohexene (B86901) and its derivatives. In the context of Bi-2-cyclohexen-1-yl, which can be formed from the dimerization of cyclohexene radicals, DFT calculations have provided critical insights into the process, starting from the initial radical formation. acs.orgacs.org These calculations are often performed using sophisticated software like Gaussian 16 and employ functionals such as B3LYP or B97D3, the latter being useful when dispersion interactions are significant. acs.orgacs.org

The formation of this compound proceeds via a cyclohexenyl radical intermediate. This radical is generated through the abstraction of a hydrogen atom from cyclohexene. acs.orgacs.org There are three potential positions from which hydrogen can be abstracted, leading to three distinct radical isomers. acs.org DFT calculations have been employed to determine the relative stability of these isomers. acs.orgacs.org

The calculations show that the allylic radical (Radical 3), which is stabilized by resonance, is the most stable isomer by a significant margin. acs.orgacs.org This finding is crucial as it indicates that the subsequent dimerization to form this compound predominantly originates from this specific, most stable radical intermediate.

Table 1: Relative Stability of Cyclohexene Radical Isomers Calculated by DFT

| Radical Isomer | Position of Hydrogen Abstraction | Relative Energy (kcal/mol) |

| Radical 1 | Vinylic | +15.03 |

| Radical 2 | Vinylic | +27.62 |

| Radical 3 | Allylic | 0 (Most Stable) |

Data sourced from DFT calculations reported in scientific literature. acs.orgacs.org

The synthesis of this compound is initiated by the abstraction of an allylic hydrogen from a cyclohexene molecule. acs.orgresearchgate.net This step has been studied in the context of photocatalysis, where a photoexcited uranyl complex, *[UO2(OPCyPh2)4]2+, acts as the hydrogen abstractor. acs.orgacs.org DFT calculations support the feasibility of this hydrogen abstraction step. acs.orgresearchgate.net

Theoretical modeling of the interaction between a simplified photoexcited uranyl complex and cyclohexene reveals that an allylic C-H bond of cyclohexene orients itself towards an axial oxygen atom of the catalyst. acs.org This preorganization facilitates the hydrogen transfer. The calculations show that the hydrogen abstraction from the allylic carbon to the axial oxygen is an energetically favorable process by 28.5 kcal·mol⁻¹. acs.org This theoretical evidence strongly supports the proposed mechanism where the generation of the key cyclohexenyl radical, the precursor to this compound, is initiated by the photocatalyst. acs.orgresearchgate.net

Computational studies have been instrumental in explaining the selective formation of this compound under specific conditions. In photocatalytic systems, the dimerization of cyclohexene to yield this compound is observed under anaerobic (argon) atmospheres. acs.orgresearchgate.net However, under aerobic (oxygen) conditions, the reaction pathway shifts towards the formation of oxygenated products like 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol, with no this compound being detected. acs.orgacs.org

DFT calculations help to rationalize this selectivity. The cyclohexenyl radical (Radical 3) is the common intermediate. acs.org Under anaerobic conditions, in the absence of other reactive species like oxygen, this radical can dimerize to form the C-C bond that defines the this compound structure. acs.orgacs.org Conversely, under aerobic conditions, DFT calculations suggest that the radical readily reacts with dissolved molecular oxygen. acs.orgresearchgate.net This reaction is predicted to proceed through an intersystem crossing, ultimately leading to the formation of 2-cyclohexen-1-one and a hydroxyl radical, which can then lead to 2-cyclohexen-1-ol. acs.org The theoretical models thus correctly predict the divergent reaction pathways based on the presence or absence of oxygen, explaining the observed product selectivity.

Quantum Chemical Calculations for Transition State Characterization

Quantum chemical calculations are not only used to assess the thermodynamics of reactants and products but also to characterize the transition states that connect them, providing information on the reaction kinetics. In the photocatalytic hydrogen abstraction leading to the cyclohexenyl radical, a key transition state (referred to as state III) has been characterized using DFT. acs.org This state represents the structure along the reaction coordinate where the hydrogen atom is being transferred from the allylic carbon of cyclohexene to the axial oxygen of the photoexcited uranyl catalyst. acs.org The characterization of this transition state confirms that the hydrogen abstraction is an energetically favorable process and provides a detailed picture of the geometry and electronic structure at the peak of the energy barrier for this crucial initiation step. acs.org

Theoretical Insights into Catalytic Activation and Substrate Interactions

Theoretical studies offer a molecular-level view of how a catalyst activates a substrate. In the photocatalytic formation of the cyclohexenyl radical, DFT calculations have provided insights into the non-covalent interactions between the catalyst and the cyclohexene substrate that precede the chemical transformation. acs.org

Simulations of the adduct formed between a model of the uranyl catalyst and cyclohexene show that in the lowest triplet state, a specific interaction, assignable as a C-H···O hydrogen bond, forms between an allylic hydrogen of the substrate and an axial oxygen (Oax) of the catalyst. acs.org The calculated H···Oax distance is 2.57 Å with a C-H···Oax angle of 174.1°. acs.org This specific, directional interaction positions the substrate correctly for the subsequent hydrogen atom transfer, effectively pre-organizing the system for reaction. acs.org This demonstrates how the catalyst not only provides the energetic driving force for the reaction through photoexcitation but also guides the substrate into a reactive conformation through specific, weak interactions, a principle fundamental to many catalytic processes. acs.orgresearchgate.net

Analytical Methodologies in Bi 2 Cyclohexen 1 Yl Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of Bi-2-cyclohexen-1-yl, offering insights into its molecular identity and electronic properties.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the dimeric structure of this compound. The compound has a molecular formula of C12H18 and a molecular weight of approximately 162.27 g/mol . nih.govnist.gov Electron ionization mass spectrometry (EI-MS) provides a characteristic fragmentation pattern that serves as a molecular fingerprint. The mass spectrum data available from the National Institute of Standards and Technology (NIST) database confirms the identity of this compound. nist.gov

The confirmation of this compound as a dimer is fundamental. Its molecular weight is exactly double that of a cyclohexenyl radical (C6H9), providing direct evidence of a dimerization process from a cyclohexene (B86901) precursor.

Table 1: GC-MS Spectral Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Library | Main library | nih.gov |

| NIST Number | 62168 | nih.gov |

| Total Peaks | 70 | nih.gov |

| m/z Top Peak | 81 | nih.gov |

| m/z 2nd Highest | 80 | nih.gov |

This interactive table summarizes key mass spectrometry data for the identification of this compound.

UV-Visible (UV-Vis) absorption and emission spectroscopy are pivotal in probing the mechanisms that lead to the formation of this compound, particularly in photochemical reactions. In a study of the photocatalytic oxygenation of cyclohexene using a uranyl complex, [UO2(OPCyPh2)4]2+, as a photocatalyst, UV-Vis spectroscopy provided crucial mechanistic insights. acs.org

Researchers observed that under anaerobic (argon atmosphere) conditions, the dimerization of cyclohexene to produce this compound occurred. acs.org Emission spectroscopy was particularly revealing. The characteristic emission of the photoexcited uranyl complex was quenched upon the addition of cyclohexene. acs.org This quenching indicates an energy transfer from the excited photocatalyst to the cyclohexene molecule. This process is believed to lead to the abstraction of a hydrogen atom from the allylic position of cyclohexene, generating a cyclohexenyl radical. The subsequent coupling of two such radicals results in the formation of this compound. acs.org Therefore, UV-Vis and emission spectroscopy serve as indirect but powerful probes for studying the radical intermediates and reaction pathways involved in the synthesis of the title compound.

Chromatographic Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from complex reaction mixtures and for its quantification.

Gas chromatography coupled with mass spectrometry (GC/MS) is the most frequently cited method for the analysis of reaction products where this compound is formed. acs.orgresearchgate.netajol.infoscispace.com This technique combines the excellent separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In studies on the oxidation of cyclohexene using chromium(VI) oxide in acetic acid, GC/MS was used to identify and quantify the various products formed. researchgate.netajol.infoscispace.comudusok.edu.ng this compound was identified as one of the products, constituting a specific percentage of the total product mixture. Similarly, in photocatalytic studies, GC/MS was the analytical method of choice to confirm the presence of this compound in the reaction output, especially under anaerobic conditions which favor its formation. acs.org

Table 2: Quantification of this compound in a Cyclohexene Oxidation Reaction

| Product | Percentage Yield (%) | Analytical Method | Source |

|---|---|---|---|

| Cyclohexanol | 2.46 | GC/MS | ajol.infoudusok.edu.ng |

| Cyclohexanone | 5.05 | GC/MS | ajol.infoudusok.edu.ng |

| 2-Cyclohexen-1-one (B156087) | 59.37 | GC/MS | ajol.infoudusok.edu.ng |

| 1,2-Cyclohexanediol monoacetate | 9.88 | GC/MS | ajol.infoudusok.edu.ng |

| 2-Hydroxy-cyclohexanone | 1.75 | GC/MS | ajol.infoudusok.edu.ng |

| This compound | 5.16 | GC/MS | ajol.infoudusok.edu.ng |

This interactive table presents the product distribution from the oxidation of cyclohexene, highlighting the yield of this compound as determined by GC/MS analysis.

Advanced Characterization for Elucidating Stereoisomerism (if applicable to specific derivatives)

The structure of this compound, with a covalent bond connecting the C1 and C1' positions of the two cyclohexenyl rings, possesses two stereogenic centers. This gives rise to the possibility of multiple stereoisomers, specifically diastereomers ((R,R), (S,S)) and a meso compound ((R,S), which is identical to (S,R)).

While specific studies focusing solely on the stereoisomeric resolution of this compound are not extensively detailed in the reviewed literature, the principles of stereochemistry dictate their existence. The elucidation of the specific stereochemical configuration of these isomers or their derivatives would require advanced characterization techniques. X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds and their derivatives, thereby resolving their absolute stereochemistry. In the broader context of synthesizing complex chiral molecules, catalyst-controlled stereodivergent synthesis is employed to selectively produce desired stereoisomers, whose structures are then confirmed through rigorous analysis. nih.gov The application of such advanced methods would be essential for any research focused on the stereoselective synthesis or isolation of specific this compound isomers.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexene |

| Cyclohexanol |

| Cyclohexanone |

| 2-Cyclohexen-1-one |

| 1,2-Cyclohexanediol monoacetate |

| 2-Hydroxy-cyclohexanone |

| [UO2(OPCyPh2)4]2+ (Uranyl complex) |

| Chromium(VI) oxide |

Q & A

How can researchers synthesize Bi-2-cyclohexen-1-yl with high purity, and what characterization techniques are essential?

Level: Basic

Answer:

Synthesis of this compound (CAS 1541-20-4, C₁₂H₁₈) typically involves coupling cyclohexenyl precursors using transition-metal catalysts (e.g., Pd-mediated cross-coupling). Key steps include inert atmosphere handling, solvent optimization (e.g., THF or DMF), and purification via column chromatography. Characterization requires:

- GC-MS : Confirm molecular ion peak at m/z 162 and fragmentation patterns .

- NMR : ¹H/¹³C spectra to verify cyclohexenyl proton environments (δ 5.6–5.8 ppm for vinyl protons) and quaternary carbons .

- HPLC : Purity ≥95% using reverse-phase columns (UV detection at 254 nm).

Document protocols in supplementary materials to ensure reproducibility .

What spectral data (e.g., NMR, IR, mass spectrometry) are critical for confirming this compound's structure?

Level: Basic

Answer:

- Mass Spectrometry : Base peak at m/z 162 (C₁₂H₁₈⁺) with fragmentation ions (e.g., m/z 91 for cyclohexenyl fragments) .

- ¹H NMR : Doublets for vinyl protons (J = 10–12 Hz) and multiplet signals for cyclohexenyl ring protons .

- IR : C=C stretching vibrations at ~1650 cm⁻¹ and C-H out-of-plane bending at 700–800 cm⁻¹.

Cross-validate with NIST Chemistry WebBook reference spectra .

How should discrepancies in experimental vs. computational data for this compound's properties be resolved?

Level: Advanced

Answer:

Discrepancies (e.g., in dipole moments or thermodynamic stability) require:

- Multi-technique validation : Compare DFT calculations (B3LYP/6-31G*) with experimental dielectric constant measurements .

- Error analysis : Quantify solvent effects, basis set limitations, and instrumental precision (e.g., ±0.1 ppm for NMR shifts) .

- Peer review : Replicate results in independent labs and publish conflicting data with transparent methodology .

What strategies optimize reaction conditions for this compound derivatives in multi-step syntheses?

Level: Advanced

Answer:

- Catalyst screening : Test Pd(0)/Pd(II) systems for coupling efficiency; optimize ligand-to-metal ratios .

- Solvent effects : Use COSMO-RS simulations to predict solubility and reaction rates in polar aprotic solvents .

- In situ monitoring : Employ Raman spectroscopy or GC-MS to track intermediate formation and adjust stoichiometry dynamically .

What safety protocols are recommended for handling this compound in laboratory settings?

Level: Basic

Answer:

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C) .

- PPE : Nitrile gloves and safety goggles; avoid contact with oxidizing agents due to alkene reactivity .

- Waste disposal : Segregate halogenated byproducts and consult EPA STORET guidelines (PARM code 80340) for environmental compliance .

How can computational chemistry predict this compound's reactivity and guide experimental design?

Level: Advanced

Answer:

- Reactivity modeling : Use DFT (M06-2X/cc-pVTZ) to simulate electrophilic addition pathways and identify kinetically favored products .

- Transition state analysis : IRC calculations to verify reaction mechanisms (e.g., Diels-Alder cycloadditions) .

- Solvent modeling : Predict solubility parameters using COSMO-RS to select reaction media .

Which analytical techniques are most effective for quantifying this compound in complex mixtures?

Level: Basic

Answer:

- GC-FID : Calibrate with internal standards (e.g., dodecane) for quantification (LOD ~0.1 ppm) .

- LC-MS/MS : Use MRM transitions (m/z 162 → 91) for trace analysis in biological matrices .

- Headspace-GC : Monitor volatile impurities in polymer matrices .

What interdisciplinary approaches are needed to assess this compound's environmental impact using STORET data?

Level: Advanced

Answer:

- Data integration : Cross-reference EPA STORET codes (82197, 80340) with ecotoxicity databases to model bioaccumulation .

- Lifecycle analysis : Track degradation products via HRMS and correlate with OECD 301F biodegradation tests .

- Risk assessment : Combine QSAR predictions with experimental LC₅₀ values for aquatic organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.